Obeticholic acid (6α-ethyl-chenodeoxycholic acid) is a semi-synthetic bile acid derivative [, , ]. It acts as a potent and selective agonist of the farnesoid X receptor (FXR) [, , , , , , , ]. FXR is a nuclear receptor highly expressed in the liver and intestine, playing a key role in regulating bile acid synthesis, lipid metabolism, glucose homeostasis, and inflammatory responses [, , , , , ]. Obeticholic acid has been investigated for its therapeutic potential in various liver diseases, including primary biliary cholangitis (PBC), non-alcoholic fatty liver disease (NAFLD), and portal hypertension [, , , , , , , , , , ].
Obeticholic acid is classified as a bile acid analog and is chemically identified as (4R)-4-[(3R,5R,6Z,8S,9S,10R,13R,14S,17R)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid. It is synthesized from 3α-hydroxy-6α-ethyl-7-keto-5β-cholan-24-oic acid through various chemical reactions involving reduction and purification processes .
The synthesis of obeticholic acid involves several key steps:
The efficiency of the synthesis can be enhanced by optimizing reaction conditions such as temperature and solvent choice. High-performance liquid chromatography coupled with mass spectrometry is often employed to monitor the reaction progress and ensure purity .
Obeticholic acid has a complex molecular structure characterized by multiple chiral centers. Its structural formula can be represented as follows:
This indicates that it consists of 27 carbon atoms, 46 hydrogen atoms, and 3 oxygen atoms.
The molecular weight of obeticholic acid is approximately 414.66 g/mol. The compound exhibits specific stereochemistry due to its multiple chiral centers which are critical for its biological activity .
Obeticholic acid participates in various chemical reactions typical of bile acids. These include:
The stability of obeticholic acid under different pH levels is crucial for its therapeutic efficacy. Studies have demonstrated that it remains stable in physiological pH but may degrade under extreme acidic or alkaline conditions .
Obeticholic acid exerts its effects primarily through activation of the farnesoid X receptor. Upon binding to this receptor:
Clinical studies have shown that treatment with obeticholic acid results in significant reductions in liver enzymes and improvements in liver histology among patients with liver diseases .
Obeticholic acid is primarily used in clinical settings for treating liver diseases such as:
Additionally, ongoing research explores its potential applications in metabolic syndrome and cardiovascular diseases due to its effects on lipid metabolism .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3